molecular formula C17H16O5 B6408136 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261908-17-1

3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6408136
CAS No.: 1261908-17-1
M. Wt: 300.30 g/mol
InChI Key: PCKKNWLSHJASTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid: is an organic compound that features both ethoxycarbonyl and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid typically involves the esterification of 4-iodobenzoic acid with triisopropyl borate, followed by a series of reactions to introduce the ethoxycarbonyl and methoxy groups. The reaction conditions often include the use of molecular sieves, anhydrous ethanol, and concentrated sulfuric acid, with refluxing at temperatures around 105-110°C for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Phenols: Formed through oxidative hydroxylation.

    Biaryls: Produced via Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The compound exerts its effects primarily through its functional groups, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the ethoxycarbonyl and methoxy groups facilitate the formation of stable intermediates, enhancing the efficiency of the reaction. The boronic acid moiety plays a crucial role in the transmetalation step, where it transfers an organic group to the palladium catalyst .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This dual functionality allows for versatile applications in organic synthesis and catalysis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)13-8-14(16(18)19)10-15(9-13)21-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKKNWLSHJASTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691410
Record name 4'-(Ethoxycarbonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-17-1
Record name 4'-(Ethoxycarbonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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